1-(4-((1-Methyl-1H-pyrazol-4-yl)amino)phenyl)ethanone
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Overview
Description
1-(4-((1-Methyl-1H-pyrazol-4-yl)amino)phenyl)ethanone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-Methyl-1H-pyrazol-4-yl)amino)phenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-amine with 4-acetylphenyl isocyanate in the presence of a suitable solvent such as acetonitrile. The reaction is typically carried out at room temperature for several hours, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1-Methyl-1H-pyrazol-4-yl)amino)phenyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(4-((1-Methyl-1H-pyrazol-4-yl)amino)phenyl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-((1-Methyl-1H-pyrazol-4-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(4-((1-Methyl-1H-pyrazol-4-yl)amino)phenyl)ethanone is unique due to its specific substitution pattern and the presence of both pyrazole and acetophenone moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13N3O |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-[4-[(1-methylpyrazol-4-yl)amino]phenyl]ethanone |
InChI |
InChI=1S/C12H13N3O/c1-9(16)10-3-5-11(6-4-10)14-12-7-13-15(2)8-12/h3-8,14H,1-2H3 |
InChI Key |
SRGYZSAQAQWPDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=CN(N=C2)C |
Origin of Product |
United States |
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